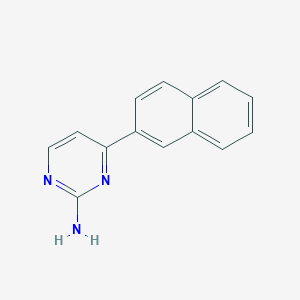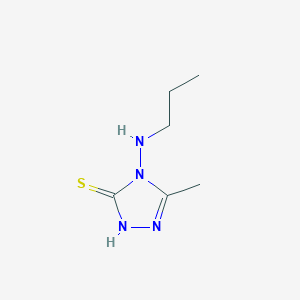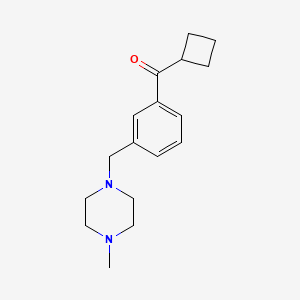
Cyclobutyl 3-(4-methylpiperazinomethyl)phenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl 3-(4-methylpiperazinomethyl)phenyl ketone is a heterocyclic organic compound . It has the CAS number 898789-41-8 and the linear formula C17H24N2O .
Molecular Structure Analysis
The molecular structure of Cyclobutyl 3-(4-methylpiperazinomethyl)phenyl ketone is represented by the formula C17H24N2O . The IUPAC name for this compound is cyclobutyl-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone .Wissenschaftliche Forschungsanwendungen
Interaction with Carbanion Centers
A study examined the interaction of four-membered rings like cyclobutyl with adjacent carbanion centers. The research showed that unlike cyclopropyl groups, cyclobutyl groups did not significantly stabilize adjacent carbanion centers, indicating limited interaction in this context (Güven & Peynircioǧlu, 2002).
Reactivity in Radical Fragmentation
Another study focused on the fragmentation reactivity of arylcarbinyloxyl radicals bearing alpha-cyclobutyl groups. It was observed that these radicals demonstrate specific fragmentation patterns, influenced by the stability of the resulting radical formed by beta-scission (Bietti et al., 2005).
Synthesis of Carbo- and Heterocyclic Compounds
Research involving l-proline-catalyzed direct asymmetric aldol reactions of cycloalkyl carboxaldehydes with ketones, including cyclobutyl derivatives, showed an effective pathway for synthesizing spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones, highlighting its utility in synthesizing complex molecular structures (Bernard et al., 2007).
Catalysis and Reaction Mechanisms
In a study of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones, different forms of the molecule, including the ketone and enolate forms, were shown to have distinct intramolecular cyclization products under varying conditions. This research provides insight into the complex reaction mechanisms involving cyclobutyl phenyl ketones (Ning et al., 2018).
Development of New Pharmaceutical Compounds
A study on the synthesis of t-Butyl{1-[(p-phenyl-acetyl)phenyl]cycbutyl}Carbamate, an anti-cancer drug intermediate, highlights the pharmaceutical applications of cyclobutyl phenyl ketones in drug development (Hao, 2011).
Antibacterial and Antifungal Activity
Compounds containing cyclobutyl groups, such as those synthesized in a study involving novel aminophosphinic acids, were found to exhibit significant antibacterial and antifungal activities. This indicates the potential of cyclobutyl phenyl ketones in developing new antimicrobial agents (Koparir et al., 2011).
Eigenschaften
IUPAC Name |
cyclobutyl-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-18-8-10-19(11-9-18)13-14-4-2-7-16(12-14)17(20)15-5-3-6-15/h2,4,7,12,15H,3,5-6,8-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISQRXXBHWPEIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643455 |
Source


|
| Record name | Cyclobutyl{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 3-(4-methylpiperazinomethyl)phenyl ketone | |
CAS RN |
898789-41-8 |
Source


|
| Record name | Cyclobutyl[3-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


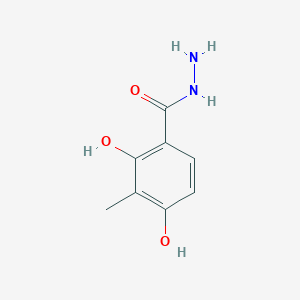
![{1-[(Methylamino)methyl]cyclopentyl}methanol](/img/structure/B1327127.png)
![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B1327128.png)

![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)

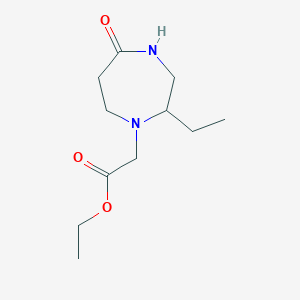
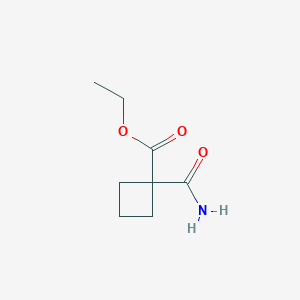
![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)
![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)
![3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1327143.png)
